Home > Products > Screening Compounds P138116 > Temsirolimus (Torisel)
Temsirolimus (Torisel) -

Temsirolimus (Torisel)

Catalog Number: EVT-10946273
CAS Number:
Molecular Formula: C56H87NO16
Molecular Weight: 1030.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Temsirolimus is derived from rapamycin through chemical modifications that enhance its pharmacological properties. It is classified as an antineoplastic agent and belongs to the category of mTOR inhibitors. The compound is primarily utilized in oncology for treating various types of cancer, particularly those that show aberrant activation of the mTOR signaling pathway.

Synthesis Analysis

Methods and Technical Details

The synthesis of Temsirolimus involves several key steps:

  1. Preparation of Acid Chloride: The process begins with dissolving 2,2,5-trimethyl-5-carboxylic acid-1,3-dioxane in n-hexane and adding thionyl chloride at controlled temperatures. This reaction yields an acyl chloride.
  2. Ester Formation: Rapamycin is mixed with diisopropylethylamine and dichloromethane. The acyl chloride from the previous step is added under controlled conditions to form an esterified compound.
  3. Purification: The crude product undergoes silica gel column chromatography to purify the temsirolimus. This involves dissolving the crude product in a suitable solvent system (ethanol-n-heptane) and performing gradient elution to isolate pure temsirolimus with a purity level exceeding 98% .

Technical Insights

The purification process utilizes high-performance liquid chromatography (HPLC) to ensure the quality and purity of the final product. The detailed methodology emphasizes maintaining specific temperature ranges and pH levels during reactions to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Temsirolimus has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. Its chemical formula is C52H83N1O16C_{52}H_{83}N_{1}O_{16}, with a molecular weight of approximately 925.2 g/mol.

The structure includes:

  • A macrolide backbone similar to that of rapamycin.
  • Several hydroxyl groups that enhance solubility.
  • An ester linkage that is crucial for its pharmacological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Temsirolimus primarily acts through inhibition of mTOR complexes, specifically mTOR complex 1 (mTORC1). This action disrupts downstream signaling pathways involved in protein synthesis and cell growth. The compound's mechanism involves binding to the FKBP12 protein, forming a complex that inhibits mTOR activity.

Key Reactions

  • Inhibition of Phosphorylation: Temsirolimus inhibits the phosphorylation of key substrates downstream of mTOR, including S6 kinase and 4E-BP1.
  • Cell Cycle Arrest: The inhibition leads to cell cycle arrest in the G1 phase, reducing tumor cell proliferation.
Mechanism of Action

Process and Data

Temsirolimus exerts its therapeutic effects by specifically targeting the mTOR signaling pathway:

  1. Binding: Upon administration, temsirolimus binds to FK506-binding protein 12 (FKBP12).
  2. Complex Formation: This binding forms a complex that inhibits mTORC1.
  3. Downstream Effects: The inhibition results in decreased protein synthesis, reduced cell proliferation, and enhanced apoptosis in cancer cells.

Research has shown that temsirolimus can sensitize cancer cells to other chemotherapeutic agents by impairing their survival pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Temsirolimus typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Temsirolimus is stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: The melting point ranges around 150–160 °C.

Relevant data indicates that its pharmacokinetics are influenced by factors such as formulation type and route of administration.

Applications

Scientific Uses

Temsirolimus has been extensively studied for its applications in oncology:

  • Renal Cell Carcinoma: Approved for use in advanced renal cell carcinoma.
  • Combination Therapy: Investigated in combination with other chemotherapeutics like carboplatin and paclitaxel for enhanced efficacy against various cancers.
  • Research Applications: Utilized in preclinical studies to explore its effects on different malignancies, including acute myeloid leukemia .
Molecular Pharmacology of mTOR Inhibition

Structural Determinants of Temsirolimus Binding to FK506-Binding Protein 12 Complex

Temsirolimus (a rapamycin ester analog) exerts its inhibitory effects via formation of a ternary complex with the intracellular protein FK506-Binding Protein 12 and the FKBP12-Rapamycin Binding (FRB) domain of mammalian target of rapamycin. Structural analyses reveal that temsirolimus first binds to the hydrophobic pocket of FK506-Binding Protein 12 through specific interactions:

  • Macrolide core interactions: The pipecolinyl ring and C21-hydroxyethyl substituent of temsirolimus form hydrogen bonds with FK506-Binding Protein 12 residues (e.g., Asp37, Glu54) and hydrophobic contacts with Ile56, Phe46, and Trp59 [9].
  • FRB domain engagement: The temsirolimus-FK506-Binding Protein 12 complex docks into a shallow pocket on the FRB domain (residues 2015–2114), where the sirolimus moiety makes van der Waals contacts with Tyr2105, Trp2101, and Phe2039, while the C40 methoxy group hydrogen-bonds with Glu2032 backbone amide [1] [9].

Mutagenesis studies demonstrate that substitution of FRB domain residues (e.g., Trp2101Phe, Tyr2105Ala) reduces complex stability by >90%, confirming their critical role in ternary complex formation [5] [9]. The binding affinity (KD) of the temsirolimus-FK506-Binding Protein 12 complex for FRB is ~1.7 nM, comparable to sirolimus but 3-fold higher than FK520 due to C21 side chain modifications [2].

Table 1: Key Protein-Ligand Interactions in Temsirolimus-FK506-Binding Protein 12-FRB Ternary Complex

Temsirolimus RegionFK506-Binding Protein 12 ContactFRB Domain ContactInteraction Type
Pipecolinyl ringAsp37, Glu54-Hydrogen bonding
C21-hydroxyethylIle56, Phe46-Hydrophobic
Triene region-Tyr2105, Trp2101Van der Waals
C40 methoxy-Glu2032Hydrogen bonding

Allosteric Modulation of Mammalian Target of Rapamycin Kinase Domain Conformation

The temsirolimus-FK506-Binding Protein 12 complex induces steric occlusion of the mammalian target of rapamycin kinase active site through long-range conformational changes. Biochemical studies show:

  • Substrate access blockade: The ternary complex occupies the substrate docking cleft adjacent to the catalytic site, preventing phosphorylation of 4E-Binding Protein 1 and ribosomal protein S6 kinase beta-1. This allostery reduces kinase activity by >80% without displacing adenosine triphosphate [3] [8].
  • Interdomain repositioning: Hydrogen-deuterium exchange mass spectrometry reveals decreased solvent accessibility in the FRB-kinase domain linker (residues 2130–2150), indicating rigidification that restricts catalytic loop mobility (residues 2185–2210) [3].

Unlike adenosine triphosphate-competitive inhibitors (e.g., Torin1), temsirolimus-FK506-Binding Protein 12 does not directly contact the kinase catalytic residues (Asp2197, Lys2187). Instead, it traps mammalian target of rapamycin in a "closed" conformation where the FK506-Binding Protein 12-FRB complex sterically hinders large protein substrates from accessing the active site [8] [10]. This mechanism explains the selective inhibition of mammalian target of rapamycin complex 1 over mammalian target of rapamycin complex 2, as ribosomal protein S6 kinase beta-1 requires docking interactions disrupted by the ternary complex, while protein kinase B lacks this requirement [7].

Supplementary Table: Allosteric Effects on Mammalian Target of Rapamycin Kinase Dynamics

Conformational RegionSolvent Accessibility ChangeFunctional Consequence
FRB-kinase linker (2130–2150)Decreased 65%Restricted catalytic loop flexibility
Catalytic loop (2185–2210)Decreased 40%Impaired adenosine triphosphate binding
Substrate docking siteDecreased 85%Blocked 4E-Binding Protein 1 recruitment

Kinetic Characterization of Mammalian Target of Rapamycin Complex 1/Mammalian Target of Rapamycin Complex 2 Isoform Inhibition

Steady-state kinetic analyses demonstrate differential inhibition of mammalian target of rapamycin complexes:

  • Catalytic efficiency reduction: Mammalian target of rapamycin complex 1 exhibits a 4.7-fold decrease in catalytic efficiency (kcat/KM) for adenosine triphosphate and 3.1-fold decrease for 4E-Binding Protein 1 when inhibited by temsirolimus-FK506-Binding Protein 12. In contrast, mammalian target of rapamycin complex 2 shows only 1.8-fold reduction in protein kinase B Ser473 phosphorylation [3].
  • Time-dependent inhibition: Mammalian target of rapamycin complex 1 inhibition follows slow-binding kinetics (kon = 2.3 × 104 M−1s−1; koff = 1.1 × 10−3 s−1), requiring >30 minutes for equilibrium, whereas adenosine triphosphate-competitive inhibitors (e.g., PP242) achieve inhibition within seconds [3] [10].

Prolonged exposure (>24 hours) to temsirolimus indirectly suppresses mammalian target of rapamycin complex 2 by sequestering free mammalian target of rapamycin pools, reducing mammalian target of rapamycin complex 2 assembly. This is evidenced by 60% decrease in mammalian target of rapamycin-rictor coimmunoprecipitation in renal carcinoma cells after sustained treatment [8]. Autophosphorylation studies reveal temsirolimus-FK506-Binding Protein 12 inhibits mammalian target of rapamycin at Ser2454 and Thr2473/Thr2474 sites, disrupting kinase domain stabilization [3].

Table 2: Kinetic Parameters of Mammalian Target of Rapamycin Inhibition by Temsirolimus

Kinetic ParameterMammalian Target of Rapamycin Complex 1Mammalian Target of Rapamycin Complex 2
IC50 (nM)1.8 ± 0.212.5 ± 1.8
kcat/KM Reduction (adenosine triphosphate)4.7-fold1.1-fold
kon (M−1s−1)2.3 × 104Not applicable
Equilibrium Time>30 minutesNot achieved

Differential Binding Affinities Across Mammalian Species Orthologs

The inhibitory potency of temsirolimus varies across species due to sequence divergence in FK506-Binding Protein 12 and FRB domains:

  • Primate vs. rodent sensitivity: Temsirolimus exhibits 10-fold higher IC50 in Mus musculus (120 nM) versus Homo sapiens (12 nM) for mammalian target of rapamycin complex 2, attributable to Phe2039Tyr substitution in the murine FRB domain that weakens hydrophobic contacts [1] [6].
  • Plant ortholog insensitivity: Solanum lycopersicum (tomato) FK506-Binding Protein 12 (SlFK506-Binding Protein 12) binds temsirolimus with nanomolar affinity (KD = 4.1 nM), yet fails to inhibit SlTarget of Rapamycin due to a nonconserved FRB loop (residues 2098–2106). Heterologous expression of Homo sapiens FRB in Arabidopsis restores temsirolimus sensitivity [6].

Protein gel shift assays confirm that temsirolimus-FK506-Binding Protein 12 forms stable complexes with Sus scrofa (pig) and Macaca mulatta (rhesus) FRB domains, but not with Danio rerio (zebrafish) FRB where Ile2027Thr mutation disrupts triene binding [6]. This species selectivity explains why murine tumor models require higher temsirolimus doses (20 mg/kg) than primates to achieve equivalent mammalian target of rapamycin complex 1 suppression [1].

Table 3: Species-Specific Temsirolimus Sensitivity Linked to FRB Domain Variations

SpeciesFRB Domain VariationRelative IC50 (vs. Human)Key Structural Impact
Homo sapiensNone1.0×Reference
Mus musculusPhe2039Tyr10×Reduced hydrophobic pocket volume
Sus scrofaVal2040Ile1.2×Minimal steric hindrance
Danio rerioIle2027Thr>100×Disrupted triene stacking
Solanum lycopersicumLoop 2098–2106>500×Incompatible ternary complex formation

Properties

Product Name

Temsirolimus (Torisel)

IUPAC Name

[(1R,2R,4S)-4-[(2S)-2-[(1R,9S,12S,15R,16Z,18S,19S,21R,23S,24E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

Molecular Formula

C56H87NO16

Molecular Weight

1030.3 g/mol

InChI

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12?,17-13+,34-18?,38-26-/t33-,35-,36+,37-,39-,40+,41+,42+,44-,45+,46+,47-,49+,50-,56-/m1/s1

InChI Key

CBPNZQVSJQDFBE-FQJIGVLFSA-N

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=C/C=C/[C@H](C[C@H](C(=O)[C@H]([C@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C(C)(CO)CO)C)/C)O)OC)C)C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.